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molecular formula C12H20ClN3O B8299905 N-{2-[(6-Chloropyrimidin-4-yl)oxy]ethyl}-N-isopropylpropan-2-amine

N-{2-[(6-Chloropyrimidin-4-yl)oxy]ethyl}-N-isopropylpropan-2-amine

Cat. No. B8299905
M. Wt: 257.76 g/mol
InChI Key: IHOSFZHEASIKRF-UHFFFAOYSA-N
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Patent
US07683067B2

Procedure details

A mixture of 4,6-dichloropyrimidine (0.5 g, 3.4 mmol), 2-(diisopropylamino)ethanol (0.44 g, 3.0 mmol), and cesium carbonate (2.18 g, 6.7 mmol) in butyronitrile (4 mL) was heated in a microwave oven at 180° C. for 20 min. Filtration followed by purification using preparative HPLC (XTerra®PrepMS C8 column 10 μm, 30×150 mm; 0.1 M NH4OAc buffer/acetonitrile, (80:20-20:80), as the eluent) gave 0.156 g (20% yield) of the title compound: MS (ESP) m/z 258 (M++1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[CH:9]([N:12]([CH:16]([CH3:18])[CH3:17])[CH2:13][CH2:14][OH:15])([CH3:11])[CH3:10].C(=O)([O-])[O-].[Cs+].[Cs+].C(#N)C>C(#N)CCC>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([O:15][CH2:14][CH2:13][N:12]([CH:16]([CH3:18])[CH3:17])[CH:9]([CH3:11])[CH3:10])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
0.44 g
Type
reactant
Smiles
C(C)(C)N(CCO)C(C)C
Name
cesium carbonate
Quantity
2.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(CCC)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by purification

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
ClC1=CC(=NC=N1)OCCN(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.156 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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